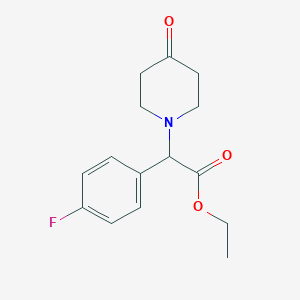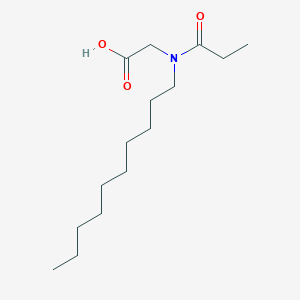
N-Decyl-N-propanoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-N-propanoylglycine is a compound that belongs to the class of N-acylglycines. It is characterized by the presence of a decyl group attached to the nitrogen atom and a propanoyl group attached to the glycine moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-propanoylglycine typically involves the condensation of decylamine with propanoylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: Decylamine is reacted with propanoylglycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Decyl-N-propanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The decyl or propanoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyl oxides, while reduction can produce decylamines.
Wissenschaftliche Forschungsanwendungen
N-Decyl-N-propanoylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the solubilization and purification of membrane proteins.
Industry: this compound is used in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of N-Decyl-N-propanoylglycine involves its surfactant properties. The compound reduces the surface tension between different phases, facilitating the solubilization and stabilization of various molecules. It interacts with membrane proteins and lipids, aiding in their extraction and purification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecyl-N-propanoylglycine: Similar structure but with a dodecyl group instead of a decyl group.
N-Octyl-N-propanoylglycine: Contains an octyl group instead of a decyl group.
N-Decyl-N-acetylglycine: Similar structure but with an acetyl group instead of a propanoyl group.
Uniqueness
N-Decyl-N-propanoylglycine is unique due to its specific combination of decyl and propanoyl groups, which confer distinct surfactant properties. This makes it particularly effective in applications requiring the solubilization and stabilization of hydrophobic molecules.
Eigenschaften
CAS-Nummer |
920982-60-1 |
|---|---|
Molekularformel |
C15H29NO3 |
Molekulargewicht |
271.40 g/mol |
IUPAC-Name |
2-[decyl(propanoyl)amino]acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-5-6-7-8-9-10-11-12-16(13-15(18)19)14(17)4-2/h3-13H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
MYQDNLNLFIJYLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CC(=O)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


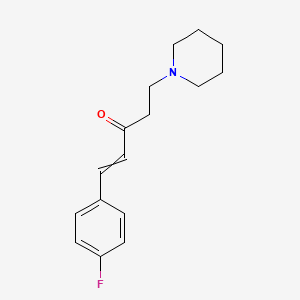

methanone](/img/structure/B12617475.png)

![2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B12617484.png)
![Methyl [(2,2,6,6-tetramethylpiperidin-1-yl)oxy]acetate](/img/structure/B12617486.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)
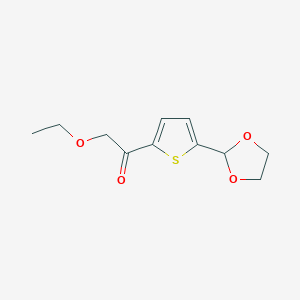
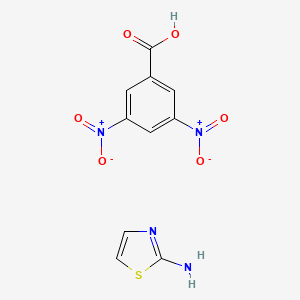
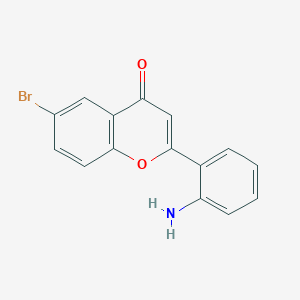

![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)
